2-{[(4-bromophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3OS/c1-2-11-24-19(25)18-17(15-5-3-4-6-16(15)22-18)23-20(24)26-12-13-7-9-14(21)10-8-13/h2-10,22H,1,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRRWPXJQPVKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.
Halocyclization: Reactions with halogens like bromine or iodine can lead to the formation of halomethyl derivatives.
Scientific Research Applications
Antiviral Potential
Research indicates that this compound exhibits promising antiviral activity, particularly against RNA viruses such as HIV-1. The structural features of the compound, including its indole moiety, are believed to contribute to its antiviral properties.
Key Findings:
- Molecular Docking Studies: Computational simulations have shown favorable binding interactions with viral proteins such as HIV-1 protease and reverse transcriptase, suggesting potential efficacy in inhibiting viral replication.
- In Vitro Assays: Laboratory tests have demonstrated that the compound inhibits viral replication in cell culture models, with minimal cytotoxicity to host cells.
| Study Type | Findings |
|---|---|
| Molecular Docking | High binding affinity with HIV-1 proteins |
| In Vitro Assays | Significant inhibition of HIV-1 replication |
| Cytotoxicity | Minimal toxicity observed in host cells |
Inflammatory Response Modulation
In addition to its antiviral and anticancer properties, this compound has shown potential anti-inflammatory effects. Research is ongoing to elucidate the specific pathways through which it exerts these effects.
Research Insights:
- The compound may reduce the production of pro-inflammatory cytokines, thus modulating the inflammatory response in various disease models.
Synthesis and Structural Characteristics
The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple synthetic steps starting from readily available precursors. The presence of the pyrimidoindole core is significant for its biological activities.
Synthesis Overview:
- Starting materials include various brominated phenyl compounds and sulfur-containing reagents.
- The synthetic route often requires careful control of reaction conditions to ensure high yields and purity.
Mechanism of Action
The exact mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The sulfanyl and bromophenyl groups play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
G864-0191
- Structure: 2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-pyrimidoindol-4-one .
- Key Differences: The sulfanyl group is attached to a tetrahydroquinoline-based oxoethyl chain instead of 4-bromobenzyl.
- Applications : Used in screening libraries, suggesting relevance in drug discovery.
3-(4-Chlorophenyl)-2-phenacylsulfanyl Analog (CAS 536715-50-1)
- Structure : Phenacylsulfanyl (2-oxo-2-phenylethyl) group at position 2 and 4-chlorophenyl at position 3 .
- Key Differences :
- Position 2 : Phenacylsulfanyl introduces a ketone group, enhancing polarity compared to bromobenzyl.
- Position 3 : 4-Chlorophenyl instead of allyl, increasing aromaticity and steric bulk.
- Impact : Higher polar surface area may reduce membrane permeability but improve solubility.
2-(Phenylmethylsulfanyl)-3-[3-(trifluoromethyl)phenyl] Analog
- Structure : Phenylmethylsulfanyl at position 2 and 3-(trifluoromethyl)phenyl at position 3 .
- Position 3: Trifluoromethyl group increases electron-withdrawing effects and metabolic stability.
- Impact : Trifluoromethyl enhances lipophilicity (logP ~5–6 estimated) and resistance to oxidative metabolism.
Substituent Variations at Position 3
3-(4-Ethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl Analog (CAS 536708-12-0)
- Structure : 4-Ethoxyphenyl at position 3 and a pyrrolidinyl-oxoethylsulfanyl group at position 2 .
- Impact: Ethoxy group may improve solubility but reduce CNS penetration due to increased polarity.
3-(3-Methoxyphenyl)-2-(isopropylsulfanyl) Analog (CAS 536706-83-9)
- Structure : Isopropylsulfanyl at position 2 and 3-methoxyphenyl at position 3 .
- Key Differences :
- Position 2 : Smaller alkyl chain (isopropyl) reduces steric hindrance compared to bromobenzyl.
- Position 3 : Methoxy group enhances hydrogen-bond acceptor capacity.
- Impact : Lower molecular weight (MW ~400) may improve bioavailability but reduce target affinity.
Core Structure Modifications
Pyrimido[5,4-b]indole vs. Pyrazolo[3,4-b]pyridine
Research Implications
- Target Compound : The bromobenzyl and allyl groups balance lipophilicity and flexibility, making it suitable for exploring halogen-bonding interactions in medicinal chemistry.
- Analogs : Structural variations highlight trade-offs between solubility, metabolic stability, and target affinity. For example, trifluoromethyl groups () improve stability but may reduce solubility .
Biological Activity
2-{[(4-bromophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is an indole derivative that has garnered attention for its diverse biological activities. Its unique structural features, including a pyrimidoindole core and various substituents, suggest potential therapeutic applications in virology, oncology, and anti-inflammatory treatments.
Chemical Structure
The compound can be represented as follows:
This structure features a 4-bromophenyl moiety and a prop-2-en-1-yl group that may enhance its biological interactions.
Antiviral Activity
Research indicates that this compound exhibits promising antiviral activity, particularly against RNA viruses such as HIV-1. Key findings include:
- Molecular Docking Studies : Computational simulations have shown favorable binding affinities with viral proteins such as HIV-1 protease and reverse transcriptase. These interactions suggest potential inhibition of viral replication mechanisms.
- In Vitro Assays : Experimental studies demonstrated significant inhibition of HIV-1 replication in cell cultures. The compound's ability to interfere with the viral lifecycle was confirmed through various assays measuring viral load reduction.
Cytotoxicity and Selectivity
Cytotoxicity assays revealed that 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one exhibits minimal toxicity towards host cells, indicating a favorable selectivity profile for antiviral applications. This is crucial for therapeutic development as it minimizes adverse effects on healthy tissues.
Anti-inflammatory and Anticancer Properties
Preliminary studies suggest that the compound may also possess anti-inflammatory and anticancer properties. The mechanisms are believed to involve modulation of specific enzyme activities or receptor binding that influence inflammatory pathways and cancer cell proliferation.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one in comparison to related indole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one | Pyrimidoindole core with bromophenyl and propylene groups | Antiviral (HIV), Anti-inflammatory |
| 3-{[(2-methylphenyl)methyl]sulfanyl}-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole | Triazino-indole structure | Anticancer properties |
| 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazole | Benzimidazole derivative | Antimicrobial activity |
The exact mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its interactions with specific molecular targets—such as viral enzymes or cellular receptors—play a critical role in mediating its effects. Ongoing research aims to elucidate these pathways further.
Q & A
Q. Basic Research Focus
- 1H/13C NMR: Key signals include aromatic protons (δ 7.3–8.1 ppm), allylic CH2 (δ 4.8–5.2 ppm), and sulfanyl-linked CH2 (δ 3.9–4.1 ppm) .
- HRMS: Expected molecular ion [M+H]+ at m/z 468.02 (C20H15BrN3OS requires 468.01) .
- HPLC-PDA: Retention time and UV-Vis profiles (λmax ~270 nm for pyrimidoindole core) ensure purity .
How is initial biological activity screened, and what assays are suitable for evaluating its mechanism?
Q. Basic Research Focus
- Enzyme Inhibition Assays: Test against kinases (e.g., PI3K, EGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Binding Studies: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify target affinity (e.g., KD values) .
How can researchers resolve contradictions in observed bioactivity across different cell lines?
Q. Advanced Research Focus
-
Structure-Activity Relationship (SAR) Analysis: Compare analogs (e.g., substituents on the pyrimidoindole core or sulfanyl group) to identify critical pharmacophores .
Analog Modification IC50 (μM) Parent Compound None 2.1 ± 0.3 4-Chlorophenyl derivative Bromine → Chlorine 5.8 ± 0.7 Ethyl-sulfanyl variant Propenyl → Ethyl >10 -
Metabolic Stability Assays: Evaluate hepatic microsomal degradation to rule out false negatives .
What statistical approaches optimize reaction yields and purity during synthesis?
Q. Advanced Research Focus
- Design of Experiments (DoE): Use factorial designs to optimize temperature, solvent polarity, and catalyst loading. For example, a 3^3 design may reveal optimal conditions at 70°C, DMF, and 1.2 eq. DBU .
- Flow Chemistry: Continuous-flow reactors improve reproducibility for thiol-ene coupling steps, reducing byproduct formation .
How do computational models aid in predicting target interactions and selectivity?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina): Simulate binding to ATP pockets of kinases (e.g., PDB: 1XKK) with ∆G ≤ -8.5 kcal/mol indicating high affinity .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
What strategies mitigate instability during storage or biological assays?
Q. Advanced Research Focus
- Lyophilization: Store at -80°C in amber vials under argon to prevent oxidation of the sulfanyl group .
- Buffered Solutions: Use PBS (pH 7.4) with 0.01% BSA to maintain solubility in cell-based assays .
How are structural analogs used to validate the role of the 4-bromophenyl group in bioactivity?
Q. Advanced Research Focus
- Electron-Withdrawing Group Replacement: Compare bromine (σ+ = 0.23) with chlorine (σ+ = 0.11) to assess electronic effects on target binding .
- Crystallography: Co-crystallize analogs with targets (e.g., kinase domains) to resolve binding modes (e.g., Acta Cryst. E64, o1095) .
What in silico tools predict ADMET properties for preclinical prioritization?
Q. Advanced Research Focus
- SwissADME: Predict logP (~3.2), moderate solubility (ESOL: -4.1), and CYP450 inhibition risk .
- ProTox-II: Estimate LD50 (~200 mg/kg, Class III toxicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
